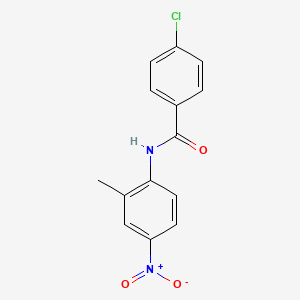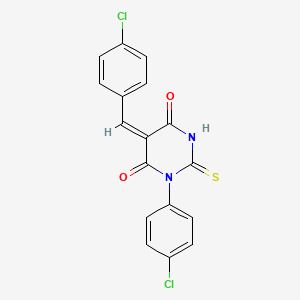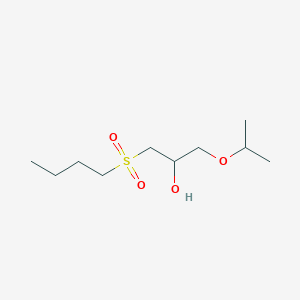
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as TAK-915, is a potent and selective antagonist of the oxytocin receptor. It was developed by Takeda Pharmaceutical Company Limited as a potential treatment for psychiatric disorders such as autism spectrum disorder and schizophrenia.
作用機序
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is a selective antagonist of the oxytocin receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Oxytocin is a neuropeptide that plays a key role in social behavior and emotional regulation. By blocking the oxytocin receptor, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide reduces the activity of oxytocin in the brain, which may lead to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to reduce the activity of oxytocin in the brain, which may have downstream effects on several neurotransmitter systems. For example, oxytocin has been shown to modulate the activity of dopamine, serotonin, and glutamate in the brain. By blocking the oxytocin receptor, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may alter the activity of these neurotransmitter systems, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is its high selectivity for the oxytocin receptor. This makes it a useful tool for studying the role of oxytocin in social behavior and emotional regulation. However, a limitation of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is its poor solubility, which may make it challenging to administer in vivo. Additionally, the long-term effects of blocking the oxytocin receptor are not well understood, which may limit its clinical utility.
将来の方向性
There are several future directions for research on 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. One area of interest is the potential for 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide to improve social behavior and emotional regulation in humans with autism spectrum disorder and schizophrenia. Clinical trials are needed to determine the safety and efficacy of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide in these populations. Another area of interest is the potential for 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide to modulate other neurotransmitter systems in the brain. Further research is needed to understand the downstream effects of blocking the oxytocin receptor and how this may contribute to its therapeutic effects. Finally, the development of more soluble analogs of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may improve its clinical utility.
合成法
The synthesis of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide involves several steps, including the reaction of 3-chlorobenzaldehyde with 4-methyl-2-nitroaniline to form 5-(3-chlorophenyl)-4-methyl-2-nitroaniline. The latter is then reacted with furfurylamine to produce 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited.
科学的研究の応用
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in psychiatric disorders. In preclinical studies, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to improve social interaction and reduce repetitive behaviors in animal models of autism spectrum disorder. It has also been shown to improve cognitive function and reduce positive symptoms in animal models of schizophrenia. These findings suggest that 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may have potential as a treatment for these disorders.
特性
IUPAC Name |
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-5-6-14(15(9-11)21(23)24)20-18(22)17-8-7-16(25-17)12-3-2-4-13(19)10-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIULZHRFUYWGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)
![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)


![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)

![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)